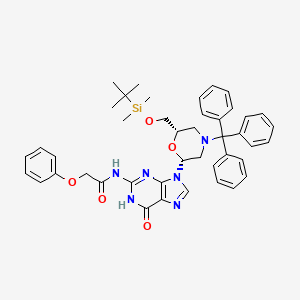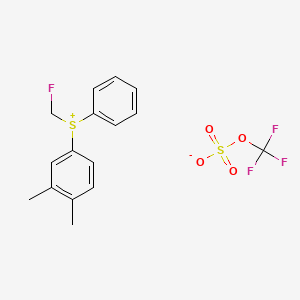![molecular formula C10H7BrClN5O B11827126 (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine-substituted imidazo[4,5-c]pyridine ring
準備方法
The synthesis of (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core This core can be synthesized through a series of reactions, including cyclization and halogenationIndustrial production methods may involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反応の分析
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings
作用機序
The mechanism of action of (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
類似化合物との比較
Compared to other similar compounds, (2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile stands out due to its unique combination of halogen atoms and the hydroxyiminoacetonitrile group. Similar compounds include:
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles. These compounds share some structural similarities but differ significantly in their applications and properties.
特性
分子式 |
C10H7BrClN5O |
|---|---|
分子量 |
328.55 g/mol |
IUPAC名 |
(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile |
InChI |
InChI=1S/C10H7BrClN5O/c1-2-17-8-5(11)4-14-9(12)7(8)15-10(17)6(3-13)16-18/h4,18H,2H2,1H3/b16-6- |
InChIキー |
MOEJRSVSOANIRC-SOFYXZRVSA-N |
異性体SMILES |
CCN1C2=C(C(=NC=C2Br)Cl)N=C1/C(=N\O)/C#N |
正規SMILES |
CCN1C2=C(C(=NC=C2Br)Cl)N=C1C(=NO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11827045.png)



![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)

![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)

![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)
